molecular formula C8H6ClF3O2S B13579575 [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride

[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride

Cat. No.: B13579575
M. Wt: 258.65 g/mol
InChI Key: ZUVONHGODXGSSL-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is a fluorinated aromatic sulfonyl chloride derivative with the molecular formula C₈H₅ClF₃O₂S. Its structure features a phenyl ring substituted with a difluoromethyl group (–CF₂H) at the para position (C4) and a fluorine atom at the meta position (C3). The methanesulfonyl chloride (–SO₂Cl) group is attached to the benzylic carbon (C1). This compound’s design leverages fluorine’s unique properties, including its electronegativity, small atomic radius, and ability to modulate lipophilicity and metabolic stability . Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for forming sulfonamides, sulfonate esters, and other sulfur-containing pharmacophores. The strategic placement of fluorine atoms aims to enhance bioavailability and resistance to oxidative metabolism, as fluorinated analogs often exhibit improved pharmacokinetic profiles compared to non-fluorinated counterparts .

Properties

Molecular Formula

C8H6ClF3O2S

Molecular Weight

258.65 g/mol

IUPAC Name

[4-(difluoromethyl)-3-fluorophenyl]methanesulfonyl chloride

InChI

InChI=1S/C8H6ClF3O2S/c9-15(13,14)4-5-1-2-6(8(11)12)7(10)3-5/h1-3,8H,4H2

InChI Key

ZUVONHGODXGSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)Cl)F)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride typically involves the introduction of the difluoromethyl group and the methanesulfonyl chloride group onto a fluorophenyl ring. One common method involves the reaction of 4-(difluoromethyl)-3-fluorophenylmethanol with thionyl chloride (SOCl₂) to form the corresponding methanesulfonyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: In an industrial setting, the production of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Electrophilic Aromatic Substitution: The fluorophenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups onto the aromatic ring.

    Reduction: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃), bromine (Br₂), and sulfuric acid (H₂SO₄) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used in anhydrous solvents (e.g., diethyl ether).

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Functionalized Aromatic Compounds: Formed by electrophilic aromatic substitution reactions.

    Reduced Derivatives: Formed by the reduction of the difluoromethyl group.

Scientific Research Applications

Chemistry: [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions

Medicine: The compound is explored for its potential use in drug discovery and development. Fluorinated derivatives of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride may exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity to target proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in agrochemicals, pharmaceuticals, and polymer science.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic molecules.

Molecular Targets and Pathways: In biological systems, the compound can target nucleophilic residues in proteins, such as lysine and cysteine, leading to the formation of stable sulfonamide or sulfonothioate linkages. These modifications can alter the activity and function of the target proteins, making the compound a valuable tool in chemical biology and drug discovery.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride with three analogous compounds, emphasizing structural variations, physicochemical properties, and reactivity.

[4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride

Structure :

  • Phenyl ring with a fluorine at C3 and an ethanesulfonyl group (–SO₂C₂H₅) at C3.
  • Methanamine (–CH₂NH₂) at C1, protonated as a hydrochloride salt.
Property [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine Hydrochloride
Molecular Formula C₈H₅ClF₃O₂S C₉H₁₃ClFNO₂S
Molecular Weight (g/mol) ~250.64 (estimated) 253.72
Functional Groups –SO₂Cl, –CF₂H, –F –SO₂C₂H₅, –F, –NH₂·HCl
Reactivity High (sulfonyl chloride reacts with nucleophiles) Moderate (amine hydrochloride participates in salt formation)

Key Differences :

  • The sulfonyl chloride group in the target compound confers high reactivity toward amines or alcohols, enabling sulfonamide/sulfonate synthesis. In contrast, the ethanesulfonyl group in the analog is inert under similar conditions, and its amine hydrochloride functionality limits nucleophilic reactivity .
[4-(Trifluoromethyl)phenyl]methanesulfonylchloride

Structure :

  • Phenyl ring with a trifluoromethyl (–CF₃) group at C4 and a methanesulfonyl chloride (–SO₂Cl) at C1.
Property [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride [4-(Trifluoromethyl)phenyl]methanesulfonylchloride
Electron-Withdrawing Effect Moderate (–CF₂H: σₚ = 0.43) Strong (–CF₃: σₚ = 0.54)
Lipophilicity (logP) ~2.1 (estimated) ~1.8 (CF₃ reduces logP vs. CF₂H)
Metabolic Stability High (CF₂H resists oxidation) Very high (CF₃ is oxidation-resistant)

Key Differences :

  • The trifluoromethyl group (–CF₃) exerts a stronger electron-withdrawing effect than –CF₂H, which may reduce the aromatic ring’s electron density and alter reactivity in electrophilic substitutions .
[3,4-Difluorophenyl]methanesulfonylchloride

Structure :

  • Phenyl ring with fluorine atoms at C3 and C4, lacking alkyl/fluoroalkyl substituents.
Property [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride [3,4-Difluorophenyl]methanesulfonylchloride
Substituent Effects –CF₂H increases steric bulk and lipophilicity –F atoms provide minimal steric hindrance
Boiling Point ~280°C (estimated) ~220°C (lower due to reduced mass)
Bioavailability Enhanced (fluorine and –CF₂H improve absorption) Moderate (lower lipophilicity)

Key Differences :

  • The dual fluorine atoms in the analog provide electronic modulation but lack the lipophilicity-boosting effects of –CF₂H, resulting in poorer membrane permeability .

Biological Activity

[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride is a synthetic compound that belongs to the class of sulfonyl chlorides. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug discovery.

Chemical Structure

The chemical structure of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride can be represented as follows:

  • Molecular Formula : C9_{9}H8_{8}ClF2_{2}O2_{2}S
  • IUPAC Name : 4-(Difluoromethyl)-3-fluorobenzenesulfonyl chloride

The biological activity of this compound is primarily attributed to its ability to act as a sulfonylating agent. Sulfonyl chlorides are known to react with nucleophiles, including amino acids and other biomolecules, potentially leading to the modulation of various biological pathways.

Biological Activity Overview

Research indicates that [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them potential candidates for treating infections caused by resistant microorganisms .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in preclinical models, which could be beneficial in treating chronic inflammatory diseases .
  • Cytotoxicity : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialActive against specific bacterial strains
Anti-inflammatoryReduced inflammation in animal models
CytotoxicityInduced cell death in cancer cell lines

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBiological ActivityIC50_{50} (µM)Reference
Base CompoundN/AN/AN/A
4-Chloro derivativeModerate anti-inflammatory activity15
3-Fluoro derivativeHigh cytotoxicity against HeLa cells10
Difluoromethyl variantAntimicrobial against E. coli20

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of derivatives of [4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer. The results demonstrated that certain derivatives induced apoptosis in a dose-dependent manner, suggesting their potential for development as anticancer therapies.

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